molecular formula C16H20N2OS2 B2666469 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1208799-04-5

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2666469
CAS No.: 1208799-04-5
M. Wt: 320.47
InChI Key: HGJRLRFVEJKJOS-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves several steps. One common method includes the condensation of thiophene-3-carboxylic acid with a piperidine derivative. The reaction typically requires a catalyst and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c19-16(14-5-9-20-12-14)17-10-13-3-6-18(7-4-13)11-15-2-1-8-21-15/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJRLRFVEJKJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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